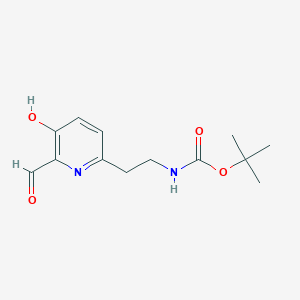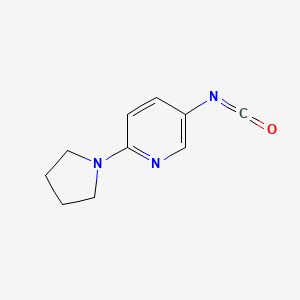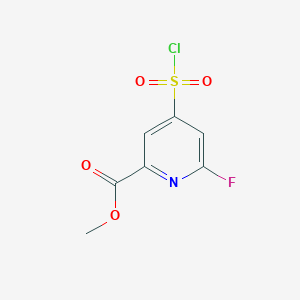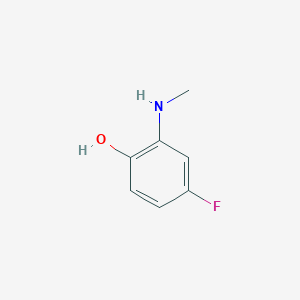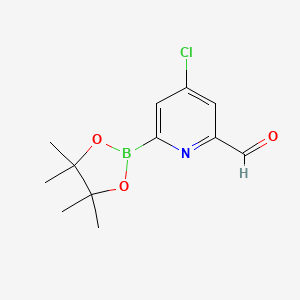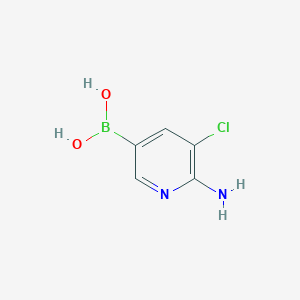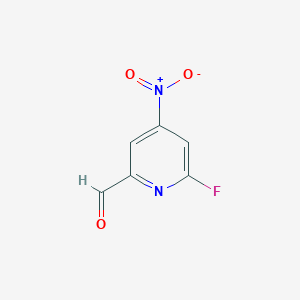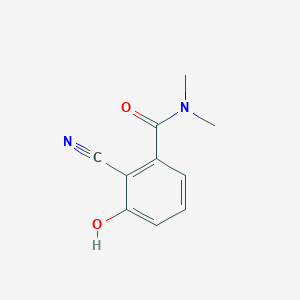![molecular formula C11H21NO4 B14852613 (2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)
(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid: is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and ease of handling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using strong acids like trifluoroacetic acid (TFA).
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Oxo derivatives.
Reduction: The free amino acid after removal of the Boc group.
Substitution: Substituted amino acids with different protecting groups or functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid is widely used in peptide synthesis. The Boc group serves as a protecting group for the amino group, allowing for selective reactions at other functional groups .
Biology: In biological research, this compound is used to synthesize peptides and proteins for various studies. It helps in the study of protein-protein interactions and enzyme mechanisms .
Medicine: In medicine, peptides synthesized using this compound are used in drug development and therapeutic applications. It is particularly useful in the synthesis of peptide-based drugs .
Industry: In the industrial sector, this compound is used in the large-scale production of peptides and other organic compounds. It is also used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of (2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
- (2S)-2-{[(tert-butoxycarbonyl)amino]methyl}butanoic acid
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Comparison: Compared to similar compounds, (2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid is unique due to its specific structure and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14)/t11-/m0/s1 |
Clé InChI |
BIYXUNJTZYRILK-NSHDSACASA-N |
SMILES isomérique |
CCC[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CCCC(C)(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


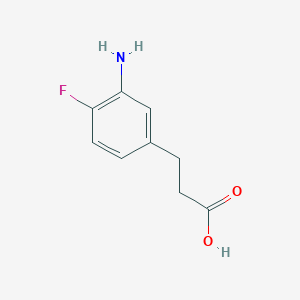
![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
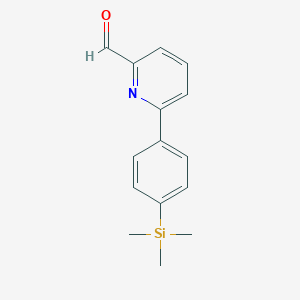
![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)
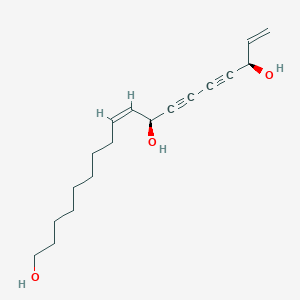
![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)
